Ferric 1-glycerophosphate

Vue d'ensemble

Description

Le glycérophosphate ferrique, également connu sous le nom de glycérophosphate de fer(III), est un composé chimique de formule C₉H₂₁Fe₂O₁₈P₃. Il se présente sous la forme d’un solide jaune pâle à verdâtre, peu soluble dans l’eau. Ce composé est principalement utilisé comme source de fer dans divers compléments alimentaires et formulations pharmaceutiques .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : Le glycérophosphate ferrique peut être synthétisé en faisant réagir du chlorure ferrique avec de l’acide glycérophosphorique dans des conditions contrôlées. La réaction implique généralement la dissolution de chlorure ferrique dans l’eau, suivie de l’ajout lent d’acide glycérophosphorique tout en maintenant le pH et la température pour assurer la bonne formation du composé .

Méthodes de production industrielle : Dans les milieux industriels, le glycérophosphate ferrique est produit en combinant du sulfate ferrique avec de l’acide glycérophosphorique. Le mélange est ensuite chauffé et agité pour faciliter la réaction. Le produit résultant est filtré, lavé et séché pour obtenir du glycérophosphate ferrique pur .

Analyse Des Réactions Chimiques

Types de réactions : Le glycérophosphate ferrique subit diverses réactions chimiques, notamment :

Oxydation : Le glycérophosphate ferrique peut être oxydé pour former de l’oxyde ferrique et de l’acide phosphorique.

Réduction : Il peut être réduit en glycérophosphate ferreux dans des conditions spécifiques.

Substitution : Le composé peut participer à des réactions de substitution où le groupe glycérophosphate est remplacé par d’autres ligands.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrogène gazeux sont utilisés.

Substitution : Divers ligands comme les amines et les phosphates peuvent être utilisés dans les réactions de substitution.

Principaux produits formés :

Oxydation : Oxyde ferrique et acide phosphorique.

Réduction : Glycérophosphate ferreux.

Substitution : Des composés avec différents ligands remplaçant le groupe glycérophosphate.

4. Applications de la recherche scientifique

Le glycérophosphate ferrique a une large gamme d’applications dans la recherche scientifique :

Chimie : Il est utilisé comme réactif dans diverses réactions chimiques et comme source de fer dans les processus de synthèse.

Biologie : Le composé est utilisé dans des études liées au métabolisme du fer et à son rôle dans les systèmes biologiques.

Médecine : Le glycérophosphate ferrique est utilisé dans la formulation de suppléments de fer pour traiter l’anémie ferriprive.

Applications De Recherche Scientifique

Ferric glycerophosphate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and as a source of iron in synthesis processes.

Biology: The compound is utilized in studies related to iron metabolism and its role in biological systems.

Medicine: Ferric glycerophosphate is used in the formulation of iron supplements to treat iron deficiency anemia.

Mécanisme D'action

Le glycérophosphate ferrique exerce ses effets en libérant des ions fer dans l’organisme. Ces ions sont essentiels à divers processus physiologiques, notamment le transport de l’oxygène, la synthèse de l’ADN et le transport des électrons dans les mitochondries. Le composé cible les cellules et les tissus déficients en fer, facilitant l’absorption et l’utilisation du fer. Les voies impliquées comprennent le transport du fer par la transferrine et son incorporation dans l’hémoglobine et d’autres protéines contenant du fer .

Composés similaires :

- Pyrophosphate ferrique

- Sulfate ferreux

- Citrate ferrique

- Fumarate ferreux

Comparaison : Le glycérophosphate ferrique est unique en raison de sa structure spécifique, qui permet une libération contrôlée des ions fer. Contrairement au sulfate ferreux, qui peut provoquer des effets secondaires gastro-intestinaux, le glycérophosphate ferrique est plus doux pour le système digestif. Comparé au pyrophosphate ferrique, il a une meilleure solubilité et une meilleure biodisponibilité. Le citrate ferrique et le fumarate ferreux sont également des suppléments de fer efficaces, mais le glycérophosphate ferrique offre un profil équilibré d’efficacité et de tolérance .

Comparaison Avec Des Composés Similaires

- Ferric pyrophosphate

- Ferrous sulfate

- Ferric citrate

- Ferrous fumarate

Comparison: Ferric glycerophosphate is unique due to its specific structure, which allows for controlled release of iron ions. Unlike ferrous sulfate, which can cause gastrointestinal side effects, ferric glycerophosphate is gentler on the digestive system. Compared to ferric pyrophosphate, it has better solubility and bioavailability. Ferric citrate and ferrous fumarate are also effective iron supplements, but ferric glycerophosphate offers a balanced profile of efficacy and tolerability .

Propriétés

Numéro CAS |

1301-70-8 |

|---|---|

Formule moléculaire |

C8H18Fe2O12P2 |

Poids moléculaire |

479.86 g/mol |

Nom IUPAC |

1,5-dihydroxypentan-3-yl phosphate;2,3-dihydroxypropyl phosphate;iron(2+) |

InChI |

InChI=1S/C5H13O6P.C3H9O6P.2Fe/c6-3-1-5(2-4-7)11-12(8,9)10;4-1-3(5)2-9-10(6,7)8;;/h5-7H,1-4H2,(H2,8,9,10);3-5H,1-2H2,(H2,6,7,8);;/q;;2*+2/p-4 |

Clé InChI |

CBEYZWBXIPZYNH-UHFFFAOYSA-J |

SMILES |

C(C(COP(=O)([O-])[O-])O)O.C(C(COP(=O)([O-])[O-])O)O.C(C(COP(=O)([O-])[O-])O)O.[Fe+3].[Fe+3] |

SMILES canonique |

C(CO)C(CCO)OP(=O)([O-])[O-].C(C(COP(=O)([O-])[O-])O)O.[Fe+2].[Fe+2] |

Densité |

1.5 at 68 °F (USCG, 1999) |

Key on ui other cas no. |

38455-91-3 1301-70-8 |

Description physique |

Greenish-brown to greenish yellow solid. Sinks and mixes with water. (USCG, 1999) |

Numéros CAS associés |

17181-54-3 (Parent) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

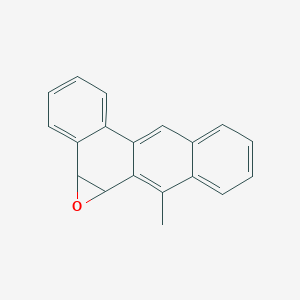

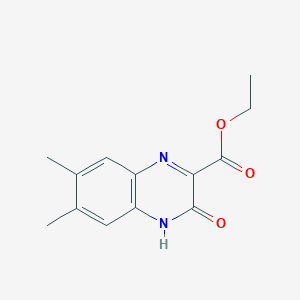

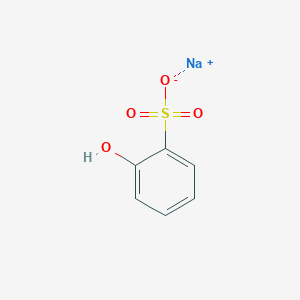

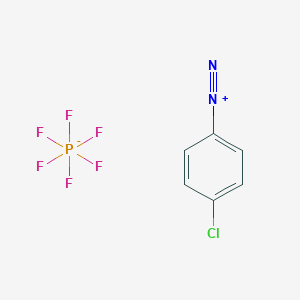

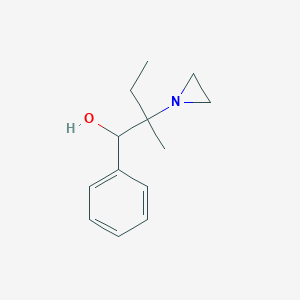

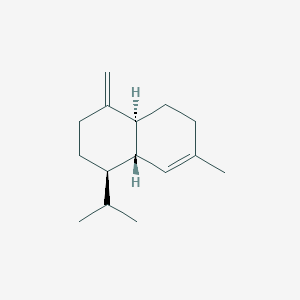

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(3,6-dihydro-4-methyl-1(2H)-pyridyl)ethyl]guanidinium sulphate](/img/structure/B75314.png)